molecular formula C18H25N5O2 B12232640 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12232640
M. Wt: 343.4 g/mol
InChI Key: RBVKAJQRXXMNGK-UHFFFAOYSA-N
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Description

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group and the methoxy group. The final step involves the coupling of the pyrrolidinyl-pyrazole moiety to the pyridazine ring. Common reagents used in these reactions include tert-butyl bromide, methanol, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-tert-butyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific substitution pattern and the presence of both pyridazine and pyrazole moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H25N5O2/c1-18(2,3)15-5-6-16(21-20-15)25-12-13-8-10-23(11-13)17(24)14-7-9-19-22(14)4/h5-7,9,13H,8,10-12H2,1-4H3

InChI Key

RBVKAJQRXXMNGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=NN3C

Origin of Product

United States

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